molecular formula C18H20FN3O2 B2717376 1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775302-65-2

1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B2717376
CAS RN: 1775302-65-2
M. Wt: 329.375
InChI Key: DJSVHSDAMWRTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Compounds structurally related to "1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" have been investigated for their antimicrobial activities. For instance, amide derivatives of quinolone, which share some structural similarities, were studied for their antibacterial and antifungal activities, showing potential against strains like S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans (Patel, Patel, & Chauhan, 2007).

Antitumor and Anticancer Activity

The structural framework also suggests potential utility in cancer treatment. Certain piperidine derivatives, such as those inhibiting Aurora kinase, demonstrate promise as cancer therapeutics by targeting specific enzymes involved in cell division (ロバート ヘンリー,ジェームズ, 2006). Additionally, spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition displayed significant in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents (Kumar et al., 2008).

Pharmacokinetic Modification

The modification of piperidine derivatives to improve pharmacokinetic profiles is another area of application. Research into novel anaplastic lymphoma kinase inhibitors revealed the significance of molecular adjustments to enhance drug stability and reduce clearance, demonstrating the compound's role in optimizing therapeutic agents (Teffera et al., 2013).

Neuropharmacological Effects

Compounds with this structure have been explored for their neuropharmacological effects, including potential treatments for cognitive dysfunction induced by substances like phencyclidine. Sigma receptor ligands, sharing a part of the chemical structure, have been shown to mitigate cognitive deficits in animal models, pointing to their utility in addressing disorders such as schizophrenia (Ogawa, Okuyama, Araki, & Otomo, 1994).

properties

IUPAC Name

cyclopropyl-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-15-5-3-13(4-6-15)17-20-16(24-21-17)11-12-7-9-22(10-8-12)18(23)14-1-2-14/h3-6,12,14H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSVHSDAMWRTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

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